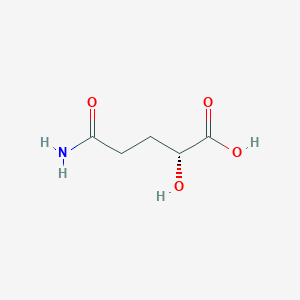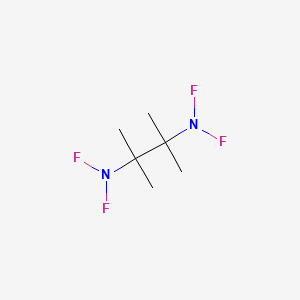
2,3-Dimethyl-2,3-difluoroaminobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-2,3-difluoroaminobutane is an organic compound with a unique structure characterized by the presence of both methyl and difluoroamino groups attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-difluoroaminobutane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of 2,3-dimethylbutane using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-2,3-difluoroaminobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluoroamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-2,3-difluoroaminobutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-2,3-difluoroaminobutane involves its interaction with molecular targets through its functional groups. The difluoroamino group can participate in hydrogen bonding and electrostatic interactions, while the methyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various targets, including enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylbutane: Lacks the difluoroamino group, making it less reactive in certain chemical reactions.
2,3-Dimethyl-2,3-diphenylbutane: Contains phenyl groups instead of difluoroamino groups, leading to different chemical and physical properties.
2,3-Dimethyl-2,3-dinitrobutane: Contains nitro groups, making it more reactive and potentially explosive.
Uniqueness
2,3-Dimethyl-2,3-difluoroaminobutane is unique due to the presence of both methyl and difluoroamino groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
22442-71-3 |
|---|---|
Fórmula molecular |
C6H12F4N2 |
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
2-N,2-N,3-N,3-N-tetrafluoro-2,3-dimethylbutane-2,3-diamine |
InChI |
InChI=1S/C6H12F4N2/c1-5(2,11(7)8)6(3,4)12(9)10/h1-4H3 |
Clave InChI |
COUGUHNHQYHHRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)(C)N(F)F)N(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)
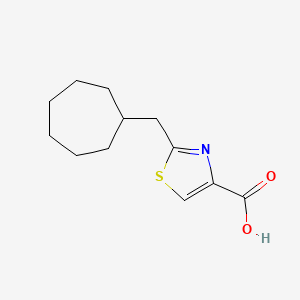
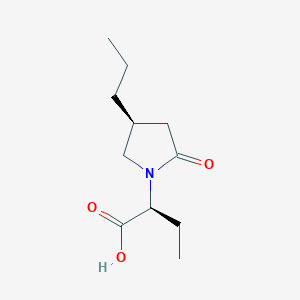
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)
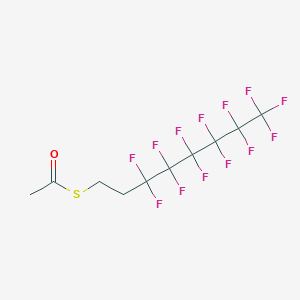


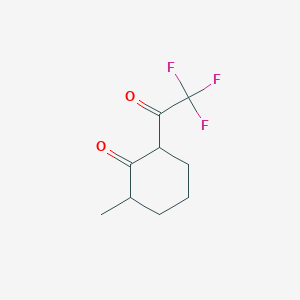
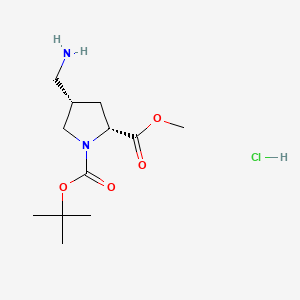
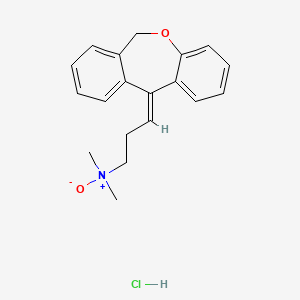
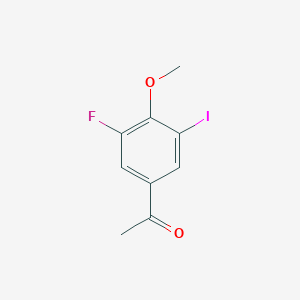

![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)
